3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-cyano-1,2,3-triazole with methylthio-substituted reagents under specific conditions. For example, condensation with triethyl orthoformate followed by treatment with sodium hydrogen sulfide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine ring.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in targeting specific kinases.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
[1,2,4]Triazolo[1,5-a]pyridine: Used in drug design and development.
Uniqueness
3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group and triazolopyrimidine core make it a versatile scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C6H7N5OS |
---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
3-methyl-5-methylsulfanyl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H7N5OS/c1-11-4-3(9-10-11)5(12)8-6(7-4)13-2/h1-2H3,(H,7,8,12) |
InChI Key |
VSZCACTYKAOFKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC(=N2)SC)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.